molecular formula C16H16O6 B14161725 Glochidiolide CAS No. 213528-23-5

Glochidiolide

Cat. No.: B14161725
CAS No.: 213528-23-5
M. Wt: 304.29 g/mol
InChI Key: MNYIUJSJKZPDLL-ZTJZGAFRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Glochidiolide is typically isolated from natural sources rather than synthesized in the laboratory. The isolation process involves extracting the leaves of Glochidion acuminatum using methanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

There is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction from natural sources, and large-scale production methods have not been extensively developed.

Chemical Reactions Analysis

Types of Reactions

Glochidiolide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific positions on the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound.

Mechanism of Action

The mechanism of action of glochidiolide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Glochidiolide is structurally similar to other butenolide compounds, such as isothis compound and acuminaminoside . These compounds share similar chemical structures and biological activities.

Uniqueness

What sets this compound apart is its specific dimeric butenolide structure, which contributes to its unique reactivity and potential biological effects. The presence of specific functional groups in this compound also distinguishes it from other similar compounds.

Properties

CAS No.

213528-23-5

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

(6S,7aR)-7a-[(3aS,6S,7aS)-6-hydroxy-2-oxo-3,6,7,7a-tetrahydro-1-benzofuran-3a-yl]-6-hydroxy-6,7-dihydro-1-benzofuran-2-one

InChI

InChI=1S/C16H16O6/c17-10-3-4-15(8-14(20)21-12(15)6-10)16-7-11(18)2-1-9(16)5-13(19)22-16/h1-5,10-12,17-18H,6-8H2/t10-,11-,12+,15-,16-/m1/s1

InChI Key

MNYIUJSJKZPDLL-ZTJZGAFRSA-N

Isomeric SMILES

C1[C@@H](C=C[C@@]2([C@H]1OC(=O)C2)[C@@]34C[C@@H](C=CC3=CC(=O)O4)O)O

Canonical SMILES

C1C(C=CC2(C1OC(=O)C2)C34CC(C=CC3=CC(=O)O4)O)O

Origin of Product

United States

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